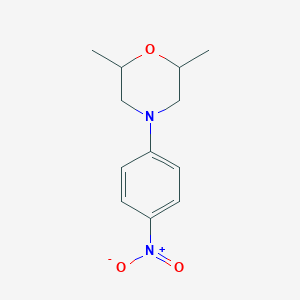

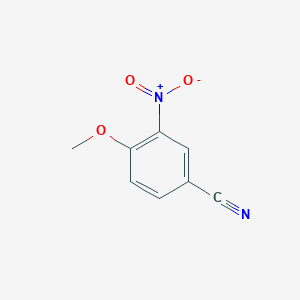

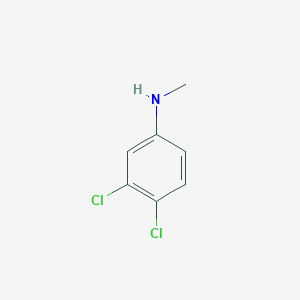

Ethyl 3-amino-4-(1-piperidinyl)benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their potential pharmacological applications. For instance, paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity. Similarly, paper extends the structure-activity relationships of these compounds by introducing rigid analogues and phenyl groups, which enhance their activity. Paper details an improved synthesis method for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives, which are selective inhibitors of aromatase. These papers demonstrate the versatility of synthetic approaches in modifying piperidine derivatives to achieve desired biological effects.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. Paper provides a comprehensive analysis of the molecular structure of a piperidine derivative using various spectroscopic and theoretical methods. The study includes experimental and theoretical vibrational spectra, geometric parameters, and molecular orbital energies. Such detailed structural analysis is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to compounds with significant biological activities. For example, the anti-acetylcholinesterase activity of the synthesized compounds in papers and suggests that these compounds could interact with the enzyme acetylcholinesterase through specific chemical interactions. The modifications in the piperidine ring and the introduction of various substituents are likely to influence these interactions and the overall reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not directly discuss the physical and chemical properties of "Ethyl 3-amino-4-(1-piperidinyl)benzoate," they do provide insights into the properties of related compounds. For instance, paper discusses a derivatization reagent with a piperazine moiety for liquid chromatography, indicating the importance of such derivatives in analytical chemistry. The solubility and stability of these compounds can be inferred from their use in such applications.

Wissenschaftliche Forschungsanwendungen

Preservative Efficacy and Safety

Benzoate salts, such as sodium benzoate, are extensively utilized for food and beverage preservation. However, concerns have been raised about their safety. Benzoate can react with ascorbic acid in drinks to produce benzene, a known carcinogen. Although there is no definitive evidence linking benzoate to type 2 diabetes, its potential neurotoxic and teratogenic effects have been observed in zebrafish embryos and cultured human lymphocytes. Despite these concerns, sodium benzoate is clinically used to treat urea cycle disorders and shows promise in treating neurological conditions like multiple sclerosis, schizophrenia, and early-stage Alzheimer's disease. Caution is advised due to its potential to deplete glycine, affecting brain neurochemistry (Piper & Piper, 2017).

Carcinogen Metabolite Biomarkers

The measurement of human urinary carcinogen metabolites, including those from benzene, provides critical information about tobacco and cancer. These biomarkers, derived from carcinogens specific to tobacco products, are invaluable for studies on environmental tobacco smoke (ETS) exposure and tobacco-related cancer research. This demonstrates the utility of chemical compounds in biomedical research and public health (Hecht, 2002).

Biocompatible Materials Development

Research into biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained by chemical modification. These materials show promise for a range of clinical applications due to their biocompatibility and varied biological properties, highlighting the role of chemical compounds in advancing medical material science (Campoccia et al., 1998).

Ethylene Perception Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) research has significantly advanced our understanding of ethylene's role in plants. As a commercial technology, it improves the maintenance of fruit and vegetable quality by inhibiting ethylene perception. This application demonstrates the agricultural importance of understanding and manipulating plant hormonal responses with chemical compounds (Watkins, 2006).

Metals' Influence on Biologically Important Ligands

Studies have shown that selected metals influence the electronic system of important biological molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Understanding how metals perturb the electronic system of ligands can shed light on their interactions with biological targets, demonstrating the intersection of inorganic chemistry and biology (Lewandowski et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Ethyl 3-amino-4-(1-piperidinyl)benzoate and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of novel azo dye compounds with nonlinear optical properties . They are also being sold for pharmaceutical testing , indicating potential future applications in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNCMBCPAWKKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384780 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-piperidinyl)benzoate | |

CAS RN |

71254-74-5 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.